molecular formula C10H16Cl2FN3 B13499312 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B13499312
M. Wt: 268.16 g/mol
InChI Key: NGJPOPMJXVNCBB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine and piperidine moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of alkylated compounds.

Scientific Research Applications

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride involves binding to specific molecular targets. For instance, it may intercalate with DNA, disrupting its function and leading to cell death . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of both fluorine and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H16Cl2FN3

Molecular Weight

268.16 g/mol

IUPAC Name

5-fluoro-2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C10H14FN3.2ClH/c1-7-13-6-9(11)10(14-7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3;2*1H

InChI Key

NGJPOPMJXVNCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2CCNCC2)F.Cl.Cl

Origin of Product

United States

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